molecular formula C12H16N4O2S B2659403 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 313528-25-5

3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No.: B2659403
CAS No.: 313528-25-5
M. Wt: 280.35
InChI Key: QEIQMWDDDVQPTQ-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a novel synthetic purine-thiazolo derivative designed for advanced biochemical and pharmacological research. This compound is of significant interest in early-stage drug discovery, particularly for investigating the modulation of purinergic signaling pathways. Its unique molecular framework, which incorporates a thiazolo ring system fused to a dihydropurine-dione core, suggests potential as a high-value chemical tool for exploring enzyme inhibition, such as phosphodiesterase (PDE) activity, or receptor antagonism. Researchers can utilize this compound to study cellular processes like cyclic nucleotide signaling, apoptosis, and differentiation in various cell models. Available as a high-purity powder, it is supplied For Research Use Only and is intended solely for laboratory research by trained professionals. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own characterization and biological validation studies.

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-7(2)6-16-10(17)8-9(14(3)12(16)18)13-11-15(8)4-5-19-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQMWDDDVQPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves multiple steps, starting with the construction of the thiazolo[2,3-f]purine core. This can be achieved through a cyclization reaction involving appropriate precursors such as isobutylamine and methylthiourea. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a CAS number of 313528-25-5. Its structure features a thiazolo-purine core which is significant for its biological activity and potential therapeutic uses .

Inhibition of Phosphodiesterases

One of the primary applications of 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is as a phosphodiesterase inhibitor . Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting these enzymes, the compound can elevate the levels of these signaling molecules in tissues, potentially leading to various therapeutic effects. This mechanism is particularly relevant in the treatment of cardiovascular diseases and other conditions where cyclic nucleotide signaling plays a critical role .

Potential in Cancer Therapy

Recent studies have indicated that compounds similar to 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione may exhibit anti-cancer properties. The thiazolo-purine scaffold has been explored for its ability to interfere with cancer cell proliferation by modulating key signaling pathways associated with tumor growth . The compound's ability to inhibit specific kinases involved in cancer progression is an area of ongoing research.

CNS Effects

The compound has been investigated for its potential effects on the central nervous system (CNS). By modulating cyclic nucleotide levels, it could influence neurotransmitter release and neuronal excitability. This suggests possible applications in treating neurological disorders such as schizophrenia or depression .

Sirtuin Inhibition

Recent findings suggest that derivatives of this compound may act as inhibitors of sirtuins—proteins involved in cellular regulation and metabolism. Sirtuin inhibition can have implications for aging and metabolic diseases, making this compound a candidate for further exploration in these areas .

Case Study: Sirtuin Inhibition

In a study focusing on sirtuin inhibitors, researchers synthesized various compounds based on the thiazolo-purine structure. These compounds demonstrated competitive inhibition against sirtuins SIRT1, SIRT2, and SIRT5 with IC50 values indicating potent activity. For instance, one derivative showed an IC50 value lower than that of ELT-31, a known potent inhibitor . This highlights the potential of 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione as a lead compound in drug development.

Comparative Data Table

Application Area Mechanism Potential Benefits References
Phosphodiesterase InhibitionIncreases cyclic AMP and GMP levelsCardiovascular health
Cancer TherapyInterferes with tumor growth signalingAnti-cancer effects
CNS ModulationAffects neurotransmitter dynamicsTreatment for neurological disorders
Sirtuin InhibitionRegulates metabolic pathwaysAnti-aging and metabolic disease treatment

Mechanism of Action

The mechanism by which 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazolo[2,3-f]purine-2,4-dione Family

  • 1,3-Dipropyl-6-substituted Thiazolo[2,3-f]purine-2,4-diones: These derivatives, synthesized via PPA-mediated cyclization of 8-[2-(aryl)-2-oxo-ethylsulfanyl]purine precursors, exhibit structural similarity but differ in substituents at the 1- and 3-positions (e.g., propyl groups instead of isobutyl/methyl). Key distinction: The isobutyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller alkyl chains.
  • AH-206 (1,3,6-Trisubstituted Thiazolo[2,3-f]purine-2,4-dione) :
    A closely related analogue with substitutions at the 1-, 3-, and 6-positions demonstrated an IC50 of 17.3 µM against MDA-MB-231 cells, highlighting the importance of the thiazolo-purine core for cytotoxicity. The target compound’s isobutyl group may further modulate binding affinity to cellular targets .

Imidazo[2,1-f]purine-2,4-diones

  • 1,3-Dimethyl-8-arylpiperazinylpropyl Imidazo[2,1-f]purine-2,4-diones :
    These compounds, such as 6h , replace the thiazole ring with an imidazole moiety and show potent serotonin receptor (5-HT1A) modulation (Ki = 5.6 nM) rather than antitumor effects. The imidazole ring and arylpiperazine substituents confer selectivity for neurological targets, contrasting with the thiazolo-purine scaffold’s anticancer focus .
    • Key distinction : The thiazolo ring in the target compound may favor interactions with kinases or apoptosis-related proteins, whereas the imidazole derivatives target G protein-coupled receptors.

Purine-2,6-diones (Xanthine Derivatives)

  • 1,3,8-Trisubstituted Purine-2,6-diones: These compounds, such as 10-14 from Famulok et al. (2007), lack the fused thiazole ring but share the purine-dione core. They exhibit moderate antitumor activity (IC50 ~50–100 µM) but are less potent than thiazolo-purine derivatives. The absence of the thiazole ring reduces planarity and may limit DNA intercalation or kinase inhibition .

Antitumor Activity

  • 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione derivatives (e.g., AH-201, AH-205):
    Display IC50 values <100 µM against SKW-3 and MDA-MB-231 cells, with AH-206 being the most potent (17.3 µM). The mechanism likely involves inhibition of cell proliferation via kinase modulation or induction of apoptosis .
  • Comparison with Imidazo Analogues :
    Imidazo[2,1-f]purine-2,4-diones (e.g., 6a , 6b ) lack significant cytotoxicity but reduce immobility time in forced swim tests (FST), indicating divergent biological roles .

Receptor Interactions

Biological Activity

3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C10H14N4O2C_{10}H_{14}N_4O_2, with a molecular weight of approximately 222.24 g/mol. It is classified under purine derivatives and exhibits structural similarities to other biologically active purines.

Biological Activity Overview

Research indicates that 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione may exhibit several biological activities:

  • Cyclic Nucleotide Phosphodiesterase Inhibition : Similar to other purine derivatives, this compound may act as a phosphodiesterase inhibitor, potentially increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in tissues. This mechanism is crucial for various cellular signaling pathways and can influence processes such as vasodilation and neurotransmission .
  • Anticancer Activity : Preliminary studies have suggested that compounds with similar structures show promise in inhibiting cancer cell proliferation. For instance, related purine derivatives have been tested against various cancer cell lines, demonstrating micromolar activity .

The precise mechanism of action for 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione remains to be fully elucidated. However, it is hypothesized that its activity may be linked to the modulation of cyclic nucleotide levels and subsequent effects on intracellular signaling pathways.

Table 1: Summary of Biological Activities

Activity Description References
Cyclic Nucleotide Phosphodiesterase InhibitionIncreases cAMP and cGMP levels, affecting various signaling pathways
Anticancer ActivityExhibits micromolar activity against several cancer cell lines
Cytokinin-like EffectsPotentially influences plant growth processes similar to cytokinins

Case Study: Anticancer Properties

A study investigating the anticancer properties of purine derivatives found that compounds structurally related to 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione showed significant inhibition of cell proliferation in human cancer cell lines such as HeLa and A549. The study utilized assays to measure cell viability and proliferation rates after treatment with varying concentrations of the compound.

Case Study: Cardiovascular Effects

Another research effort explored the cardiovascular effects of purine analogs. The findings indicated that these compounds could induce vasodilation in isolated vascular tissues through the elevation of cAMP levels. This suggests potential therapeutic applications in treating hypertension or other cardiovascular conditions.

Q & A

Basic: What synthetic strategies are validated for synthesizing thiazolo[2,3-f]purine-2,4-dione derivatives?

Methodological Answer:
The core scaffold is typically synthesized via cyclization of xanthine or purine precursors. Key methods include:

  • Intermolecular Wittig reactions to form fused rings (e.g., bromomethyl-functionalized intermediates reacting with carbonyl groups) .
  • Cyclization using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) or polyphosphoric acid , which improves yields and simplifies purification compared to traditional routes. For example, 8-substituted xanthines cyclize efficiently with polyphosphoric acid to yield thiazolo[2,3-f]purine-2,4-diones .
  • Carboxamide intermediates derived from 5,6-diamino-pyrimidine-diones can be cyclized with carbon disulfide and potassium hydroxide .

Advanced: How does cyclization of 8-substituted xanthines influence antitumor activity?

Data-Driven Analysis:
Cyclization enhances bioactivity by rigidifying the structure and improving receptor binding. In a study of thiazolo[2,3-f]purine-2,4-diones (e.g., AH-206 and AH-208), cyclization reduced IC50 values from >100 µM (pre-cyclized xanthines) to 17.3 µM (post-cyclized) against SKW-3 leukemia cells. The thiazolo ring likely enhances DNA intercalation or kinase inhibition . Contradictions arise in selectivity: some derivatives show potency against breast cancer (MDA-MB-231) but not leukemia, necessitating substituent-specific SAR studies .

Basic: What in vitro assays are recommended for evaluating antitumor activity?

Experimental Design:

  • MTT-dye reduction assay : Standard for cytotoxicity screening after 72-hour exposure. Use SKW-3 (T-cell leukemia) and MDA-MB-231 (breast cancer) cell lines for comparative profiling .
  • Receptor binding assays : For CNS-targeted derivatives, employ 5-HT1A (serotonin) and D2 (dopamine) receptor binding studies. Compound 6h showed Ki = 5.6 nM for 5-HT1A, with selectivity over 5-HT2A .

Advanced: How can substituent optimization enhance selectivity for neurological targets?

SAR Insights:

  • Arylpiperazine groups at the N-8 position improve 5-HT1A affinity. For example, 8-[3-(N4-methoxyphenyl)-piperazinyl-propyl] derivatives reduce immobility time in forced swim tests (FST), mimicking imipramine’s antidepressant effects .
  • Electron-withdrawing substituents (e.g., Cl, CF3) on phenylpiperazine increase pKa and SERT affinity. Compound 3 (2,3-dichlorophenyl) achieved pKi = 7.53 for SERT, while unsubstituted analogs showed negligible activity .

Basic: What analytical techniques ensure structural fidelity and purity?

Methodology:

  • TLC monitoring : Critical during synthesis (e.g., reflux in isopropanol with iodine for benzimidazole derivatives) .
  • Potentiometric titration : Validates experimental pKa values, which often contradict computational predictions (e.g., Pallas 3.1 software inaccuracies) .
  • NMR and HPLC : Essential for confirming dihydrothiazolo ring conformation and detecting regioisomeric impurities .

Advanced: What computational limitations exist in predicting physicochemical properties?

Data Contradiction Analysis:

  • pKa prediction : Pallas 3.1 software failed to align with experimental values (e.g., predicted vs. measured pKa differed by >2 units for arylpiperazine derivatives). Experimental titration remains gold-standard .
  • QSAR models : Moderate correlation (R² = 0.48) between SERT pKi and pKa suggests multi-parametric influences (e.g., steric effects, logP) not captured by linear regression .

Basic: How are thiazolo[2,3-f]purine-2,4-diones characterized for receptor selectivity?

Methodological Framework:

  • Competitive radioligand binding assays : Use [³H]-8-OH-DPAT for 5-HT1A and [³H]-spiperone for D2 receptors. Compounds with 1,3-dimethylimidazo groups show dual 5-HT1A/D2 activity, while purine-2,4,8-triones lack selectivity .
  • In vivo FST/TST models : Prioritize derivatives with >50% immobility reduction at 10 mg/kg (e.g., compound 6a vs. imipramine controls) .

Advanced: What strategies mitigate metabolic instability in vivo?

Research Gaps and Solutions:

  • Ethyl acetate moieties : Introduced in AH-217 improved metabolic stability compared to AH-216, enhancing oral bioavailability .
  • Prodrug approaches : Pending exploration—unmodified thiazolo[2,3-f]purines exhibit short half-lives in plasma (t₁/₂ < 2 hrs in preliminary rodent studies).

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